molecular formula C11H11BrN2O B13065124 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole

Cat. No.: B13065124
M. Wt: 267.12 g/mol
InChI Key: UFKGASJDZDDEEW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with a 4-bromophenyl group and a propyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromobenzohydrazide with propionic anhydride under reflux conditions, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-(4-Bromophenyl)-1,3,4-thiadiazole: Similar in structure but contains a sulfur atom instead of oxygen in the ring.

    2-(4-Bromophenyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring, altering its reactivity and biological activity.

Uniqueness: 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

2-(4-bromophenyl)-5-propyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H11BrN2O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3

InChI Key

UFKGASJDZDDEEW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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